In Vitro Potency Superiority: Antitumor agent-114 Achieves Up to 1000-Fold Greater Activity Than Clinical Candidate ADU-S100
In a STING-affinity screening assay, the acyloxymethyl prodrug form of the vinylphosphonate CDN series, which includes Antitumor agent-114 (designated as compound 14c in the primary study), exhibited up to a 1000-fold increase in potency compared to the clinical-stage STING agonist ADU-S100 [1]. This dramatic potency enhancement is attributed to the unique vinylphosphonate moiety and the prodrug strategy that improves cellular uptake and stability. In contrast, ADU-S100, a synthetic cyclic dinucleotide, shows an EC50 of approximately 2.9 μM in similar cellular activation assays [2], highlighting the order-of-magnitude difference achieved by Antitumor agent-114.
| Evidence Dimension | In vitro potency (STING activation) |
|---|---|
| Target Compound Data | Up to 1000-fold more potent than ADU-S100 |
| Comparator Or Baseline | ADU-S100 (MIW815) at EC50 ~2.9 μM |
| Quantified Difference | Approximately 1000-fold increase in potency |
| Conditions | STING-affinity screening assay; acyloxymethyl prodrug of vinylphosphonate CDN |
Why This Matters
For researchers requiring robust STING pathway activation at lower compound concentrations, this potency differential enables more sensitive dose-response studies and reduces the risk of off-target effects associated with high micromolar concentrations.
- [1] Dejmek M, et al. Vinylphosphonate-based cyclic dinucleotides enhance STING-mediated cancer immunotherapy. Eur J Med Chem. 2023;259:115685. doi:10.1016/j.ejmech.2023.115685. View Source
- [2] Wu JJ, et al. Dithioethanol (DTE)-Conjugated Deoxyribose Cyclic Dinucleotide Prodrugs (DTE-dCDNs) as STING Agonist. J Med Chem. 2023;66(15):10338-10353. doi:10.1021/acs.jmedchem.3c00296. (Data for ADU-S100 EC50). View Source
